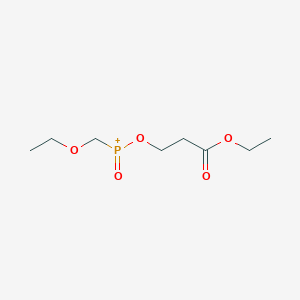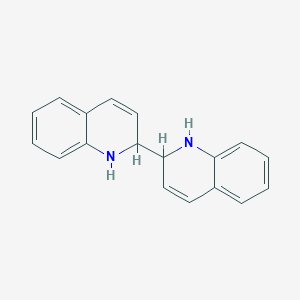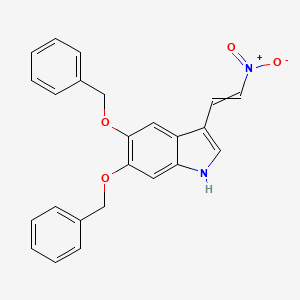![molecular formula C14H16FI B14578006 1-(4-Fluorophenyl)-4-iodobicyclo[2.2.2]octane CAS No. 61541-35-3](/img/structure/B14578006.png)
1-(4-Fluorophenyl)-4-iodobicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-4-iodobicyclo[222]octane is a bicyclic organic compound characterized by the presence of a fluorophenyl and an iodine substituent on a bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-iodobicyclo[2.2.2]octane typically involves the iodination of a fluorophenyl-substituted bicyclo[2.2.2]octane precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps such as halogenation, cyclization, and purification to achieve the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-4-iodobicyclo[2.2.2]octane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: The fluorophenyl group can engage in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
1-(4-Fluorophenyl)-4-iodobicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound can be used as a probe in biological studies to investigate the interactions of fluorinated and iodinated compounds with biological systems.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-4-iodobicyclo[2.2.2]octane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl and iodine substituents can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-4-chlorobicyclo[2.2.2]octane
- 1-(4-Fluorophenyl)-4-bromobicyclo[2.2.2]octane
- 1-(4-Fluorophenyl)-4-methylbicyclo[2.2.2]octane
Comparison: Compared to its analogs, 1-(4-Fluorophenyl)-4-iodobicyclo[2.2.2]octane is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The iodine substituent can enhance the compound’s ability to participate in specific chemical reactions, making it a valuable tool in synthetic chemistry and research applications.
Properties
CAS No. |
61541-35-3 |
|---|---|
Molecular Formula |
C14H16FI |
Molecular Weight |
330.18 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-iodobicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H16FI/c15-12-3-1-11(2-4-12)13-5-8-14(16,9-6-13)10-7-13/h1-4H,5-10H2 |
InChI Key |
RIQJUSWSSQCOJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C3=CC=C(C=C3)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[4,4-Bis(4-fluorophenyl)cyclohexyl]piperidin-4-one;hydrochloride](/img/structure/B14577963.png)






